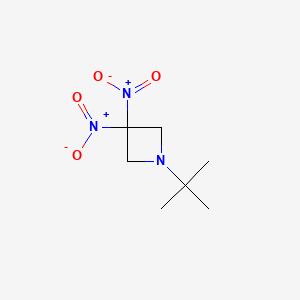
1-Piperidinecarbonyl chloride, 4-oxo-
Descripción general
Descripción
1-Piperidinecarbonyl chloride, 4-oxo- is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Piperidinecarbonyl chloride, 4-oxo- can be synthesized through the reaction of piperidine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Piperidine} + \text{Phosgene} \rightarrow \text{1-Piperidinecarbonyl chloride, 4-oxo-} ]
Industrial Production Methods: In industrial settings, the production of 1-Piperidinecarbonyl chloride, 4-oxo- involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of automated systems and continuous flow reactors is common to enhance safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperidinecarbonyl chloride, 4-oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxo-1-piperidinecarboxylic acid.
Reduction: It can be reduced to form 4-hydroxy-1-piperidinecarbonyl chloride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Hydrolysis Conditions: Water, acidic or basic medium
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Amides
- Esters
- 4-oxo-1-piperidinecarboxylic acid
- 4-hydroxy-1-piperidinecarbonyl chloride
Aplicaciones Científicas De Investigación
1-Piperidinecarbonyl chloride, 4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential therapeutic agents, including inhibitors for enzymes such as dipeptidyl peptidase 4.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarbonyl chloride, 4-oxo- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in the formation of amides and esters, which are important in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
- 1-Pyrrolidinecarbonyl chloride
- 4-Morpholinecarbonyl chloride
- Dimethylcarbamyl chloride
- 4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Comparison: 1-Piperidinecarbonyl chloride, 4-oxo- is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed. For example, 4-Morpholinecarbonyl chloride has a different ring structure, which affects its reactivity and applications. Similarly, dimethylcarbamyl chloride has different substituents, leading to variations in its chemical behavior .
Propiedades
IUPAC Name |
4-oxopiperidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-6(10)8-3-1-5(9)2-4-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHYSAQQJPLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474001 | |
| Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206182-51-6 | |
| Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-OXO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1610295.png)

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)





![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)




